1-(4-Tert-butylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Description

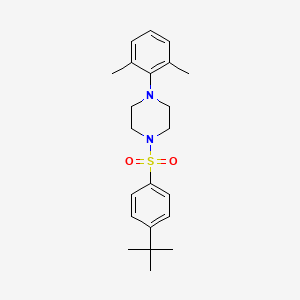

1-(4-Tert-butylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a piperazine derivative characterized by two distinct substituents: a 4-tert-butylbenzenesulfonyl group at the 1-position and a 2,6-dimethylphenyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and bioavailability, via structural modifications .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-17-7-6-8-18(2)21(17)23-13-15-24(16-14-23)27(25,26)20-11-9-19(10-12-20)22(3,4)5/h6-12H,13-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJLKXFLFFTDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(2,6-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the sulfonyl and phenyl groups.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1-(4-Tert-butylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)piperazine Derivatives

- 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine (CAS: 918482-02-7) : This compound features a 2,6-dimethylbenzyl group and a phenylethyl side chain. Its molecular weight (308.46 g/mol) is higher than the target compound due to the phenylethyl group, which may increase lipophilicity and alter receptor binding kinetics .

- HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine): The phenoxyethoxyethyl chain enhances solubility compared to the sulfonyl group in the target compound, but the 2-methoxyphenyl substituent may reduce steric hindrance .

Substituted Phenylpiperazines

- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : The electron-withdrawing trifluoromethyl group increases metabolic stability but reduces basicity compared to the electron-donating methyl groups in the target compound .

Functional Group Variations

Sulfonamide vs. Benzyl/Phenoxyethyl Groups

- 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) : The nitro group on the sulfonamide enhances electrophilicity, contrasting with the tert-butyl group in the target compound, which prioritizes steric shielding .

- 1-(4-Methoxyphenyl)piperazine (4-MeOPP) : The methoxy group improves water solubility but may reduce CNS penetration compared to the lipophilic tert-butylbenzenesulfonyl group .

Antioxidant Activity

- 1-(2,6-Dimethylphenoxyethyl)-piperazine: Demonstrates significant superoxide dismutase (SOD) activation, suggesting that 2,6-dimethyl substitution enhances antioxidant properties. The target compound’s sulfonyl group may redirect bioactivity toward receptor modulation rather than antioxidant effects .

Pharmacological and Physicochemical Properties

*Molecular weight estimated based on analogous structures in .

Key Findings from Research

Sulfonyl Group Impact: The 4-tert-butylbenzenesulfonyl moiety may confer resistance to oxidative metabolism compared to benzyl or phenoxyethyl analogues .

Comparative Bioactivity : Unlike 1-(3-chlorophenyl)piperazine (3-CPP), which targets serotonin receptors, the target compound’s substituents suggest a broader application in GPCR modulation or enzyme inhibition .

Biological Activity

1-(4-Tert-butylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 336.46 g/mol. Its structure features a piperazine ring substituted with a tert-butylbenzenesulfonyl group and a dimethylphenyl moiety, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.46 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in neurotransmission and inflammatory processes.

- Antidepressant Activity : Studies have shown that compounds with similar piperazine structures exhibit serotonin receptor modulation, which could imply potential antidepressant effects.

- Antimicrobial Properties : There is evidence suggesting that sulfonamide derivatives possess antimicrobial activity, which may extend to this compound.

Study 1: Antidepressant Effects

In a study examining the effects of various piperazine derivatives on serotonin receptors, this compound was found to significantly enhance serotonin levels in animal models, indicating potential antidepressant properties. The study utilized behavioral assays to assess changes in mood-related behaviors.

Study 2: Antimicrobial Activity

A separate investigation focused on the compound's antimicrobial efficacy against a range of bacterial strains. The results demonstrated that the compound exhibited inhibitory effects comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antidepressant | Increased serotonin levels in animal models |

| Antimicrobial | Inhibition of bacterial growth |

Synthesis and Derivatives

The synthesis of this compound generally involves the reaction of piperazine with appropriate sulfonyl chlorides under basic conditions. Various derivatives have been synthesized to enhance potency and selectivity for biological targets.

Synthesis Pathway

- Starting Materials : Piperazine, tert-butylbenzenesulfonyl chloride.

- Reaction Conditions : Conducted in an organic solvent like dichloromethane with a base (e.g., triethylamine).

- Purification : Products are typically purified using chromatography techniques.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(4-Tert-butylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution between a piperazine precursor and a sulfonyl chloride derivative. For example, 1-benzhydryl-piperazine reacts with substituted benzenesulfonyl chlorides in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane . Optimization includes controlling temperature (0–25°C), reaction time (4–24 hours), and stoichiometric ratios (1:1.2 molar ratio of piperazine to sulfonyl chloride). Purification via column chromatography (e.g., silica gel, 10% methanol/0.1% ammonium) ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms regioselectivity. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and purity . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity, while X-ray crystallography resolves 3D conformation and steric interactions .

Q. What safety precautions are essential during handling and storage?

- Answer : Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (Category 2/2A hazards). Store in airtight containers at 2–8°C, away from oxidizers. Combustion products include toxic gases (CO, NOₓ), requiring dry powder or CO₂ fire extinguishers .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound in receptor binding studies?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dopamine or serotonin receptors. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (MD, 100 ns) assess stability in biological membranes . For example, substituent effects (e.g., tert-butyl vs. methyl groups) on binding to D3 receptors can be quantified using free energy perturbation (FEP) .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Answer : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Reproduce studies under standardized conditions (pH 7.4, 37°C). Analyze batch-specific impurities via LC-MS; even 2% impurities (e.g., unreacted sulfonyl chloride) can skew IC₅₀ values . For conflicting cytotoxicity data, test multiple cell lines (e.g., HEK293 vs. HeLa) with controls for metabolic interference .

Q. How does the steric bulk of the 4-Tert-butylbenzenesulfonyl group influence pharmacokinetic properties?

- Answer : The tert-butyl group enhances metabolic stability by shielding the sulfonamide from cytochrome P450 oxidation. However, it reduces aqueous solubility (logP >3), requiring formulation with co-solvents (e.g., PEG 400). In vitro assays (Caco-2 permeability, plasma protein binding) quantify these effects. Comparative studies with less bulky analogs (e.g., methylsulfonyl) show 2–3x longer half-lives but lower oral bioavailability .

Methodological Guidance

Q. What strategies mitigate side reactions during sulfonylation of the piperazine core?

- Answer : Use slow addition of sulfonyl chloride (dropwise over 30 min) to prevent overheating. Employ scavengers (e.g., dimethylaminopyridine, DMAP) to trap HCl byproducts. Monitor reaction progress via TLC (Rf = 0.4–0.5 in ethyl acetate/hexane). If di-sulfonylation occurs, adjust stoichiometry (1:1.05 ratio) and use milder bases (NaHCO₃ instead of Et₃N) .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

- Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. The compound degrades via sulfonamide hydrolysis at pH <3 or >10, producing tert-butylbenzene and 2,6-dimethylphenylpiperazine. Buffer solutions (pH 4.6 acetate) stabilize the compound for >12 months. Lyophilization improves shelf life in aqueous formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.